Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which is characterized by a bicyclic structure derived from isoquinoline. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as a scaffold for developing various biologically active molecules. Its unique structure allows for diverse modifications, making it valuable in organic synthesis and drug discovery.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride can be synthesized through various methods, primarily involving classical organic reactions such as the Pictet-Spengler reaction. It falls under the category of alkaloids and heterocycles, which are known for their wide range of biological activities. The compound's molecular formula is with a molecular weight of approximately .
The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the following key steps:
These methods highlight the compound's synthetic accessibility and versatility.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride features a tetrahydroisoquinoline core with a methyl ester at the 7th position. Its structural details include:
This structure provides insight into its potential reactivity and interaction with biological targets.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride primarily involves interactions with biological targets such as enzymes and receptors:
This dual action highlights its potential therapeutic applications.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
The Pictet-Spengler reaction stands as the predominant method for constructing the tetrahydroisoquinoline core of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride. This acid-catalyzed cyclization involves the condensation of phenethylamine derivatives with carbonyl compounds, followed by intramolecular electrophilic aromatic substitution. For carboxylated derivatives, 3,4-dihydroxyphenylalanine (DOPA) or analogous arylacetaldehydes serve as preferred starting materials due to their pre-existing oxygen functionalities that facilitate carboxyl group introduction at the C7 position. The reaction typically employs strong protic acids (HCl, trifluoroacetic acid) or superacid catalysts under reflux conditions to promote iminium ion formation and subsequent cyclization when using electron-deficient aryl substrates [1] [7].
A critical advancement involves N-acyliminium ion variants, which significantly enhance reaction efficiency for less nucleophilic aromatic systems. By acylating the intermediate imine (e.g., with chloroacetyl chloride), the resulting N-acyliminium species exhibits heightened electrophilicity, enabling cyclization under milder conditions (room temperature to 60°C) and significantly improving yields for C7-substituted isoquinolines. This approach is particularly valuable for introducing ester functionalities prior to ring closure, as demonstrated in the synthesis of antifungal tetrahydroisoquinoline derivatives bearing carboxylate groups [3] [9]. Solid-phase adaptations further enable combinatorial synthesis of tetrahydroisoquinoline libraries, where resin-bound phenethylamines undergo cyclization with aldehydes, followed by cleavage and esterification to yield target compounds like the methyl 7-carboxylate hydrochloride [1] [4].
Table 1: Pictet-Spengler Reaction Conditions for Tetrahydroisoquinoline Synthesis
Carbonyl Source | Catalyst/Reagent | Temperature | Solvent | Yield Range | Key Application |
---|---|---|---|---|---|
Formaldehyde (aq.) | HCl (conc.) | Reflux | Water/Ethanol | 40-55% | Basic scaffold construction |
Dimethoxymethane | AlCl₃, ZnCl₂ | 0°C to RT | Dichloromethane | 65-85% | N-acyliminium precursor |
Glyoxylic acid | TFA | RT | Aprotic (DCM) | 70-90% | Direct carboxylate introduction |
Methyl pyruvate | AuCl₃/AgOTf | 50°C | Toluene | 60-75% | Chiral center formation |
Enantiopure methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is accessible through chiral auxiliary-mediated Pictet-Spengler reactions or asymmetric catalysis. N-sulfinyl tryptamines serve as effective chiral auxiliaries, where the bulky sulfinyl group directs the facial selectivity during the cyclization step. Subsequent acidic hydrolysis cleaves the auxiliary, yielding enantiomerically enriched tetrahydroisoquinolines with ee values exceeding 90% [5] [7]. Chiral Brønsted acid catalysis represents a more atom-economical approach; phosphoric acid derivatives (e.g., TRIP catalyst) activate the imine while providing a chiral environment, enabling direct asymmetric cyclization with arylacetaldehydes. This method achieves moderate to good enantioselectivity (70-85% ee) for 1-substituted derivatives, though C7-carboxylate analogues often require optimization due to potential coordination effects [4] [5].
Substrate-controlled diastereoselectivity is achieved using enantiopure α-methylbenzylamines or N-benzyl precursors. Condensation of (R)-1-phenylethylamine with aldehyde precursors generates diastereomeric imines. Cyclization under Lewis acid catalysis (e.g., BF₃·OEt₂) often favors one diastereomer. Subsequent hydrogenolytic removal of the chiral N-benzyl group (Pd/C, H₂) furnishes the enantiomerically pure free base, which is converted to the hydrochloride salt. This method reliably delivers >95% de for C1-unsubstituted tetrahydroisoquinoline-7-carboxylates [5] [7].
Carboxyl group introduction often occurs post-cyclization via electrophilic aromatic substitution on pre-formed tetrahydroisoquinoline scaffolds. Directed ortho-metalation is highly effective: protection of the secondary amine (e.g., as a BOC carbamate or tert-butyl sulfonamide) enables regioselective lithiation at C7 using n-BuLi or LDA at -78°C. Quenching with solid CO₂ or methyl chloroformate yields the carboxylic acid or methyl ester directly. This method provides precise regiocontrol crucial for the 7-carboxylate isomer [3] [9].
Esterification optimization is critical for salt formation. Direct esterification of tetrahydroisoquinoline-7-carboxylic acids using SOCl₂/MeOH (Fischer-Speier method) is efficient but risks racemization at C1 if chiral. Alternative methods employ DCC/DMAP coupling in anhydrous dichloromethane or alkyl halide displacement on silver carboxylate salts. The hydrochloride salt is universally formed by treating the free base tetrahydroisoquinoline in dry diethyl ether or THF with anhydrous HCl gas or concentrated HCl/ether solutions. Critical purification involves recrystallization from ethanol/ethyl acetate mixtures to achieve >99.5% purity, confirmed by HPLC and elemental analysis [3] [9].
Enzymatic Pictet-Spenglerases (e.g., norcoclaurine synthase homologs) catalyze the stereoselective condensation of dopamine derivatives with aldehydes, including pyruvate derivatives, yielding (S)-enantiomers of carboxylated tetrahydroisoquinolines with near-perfect enantioselectivity. These biocatalysts operate under mild physiological conditions (pH 6-7.5, 25-37°C) in aqueous buffers, offering exceptional stereocontrol without chiral auxiliaries. However, substrate scope limitations exist; enzymes like strictosidine synthase accept aldehydes like pyruvic acid but show low activity toward bulkier ketones or substituted benzaldehydes required for diverse C1-substituted 7-carboxylates [4] [5].
Non-enzymatic chemical synthesis provides broader flexibility in substrate choice and reaction conditions. Superacid catalysts (e.g., CF₃SO₃H, FSO₃H) enable cyclizations of electron-deficient aryl ethylamines at ambient temperature within hours, accommodating diverse aldehydes/ketones and ester-protected carboxyl groups. Chemical routes achieve higher yields (typically 60-85% vs. 15-40% for enzymatic) and scalability (>100g demonstrated), though racemization remains problematic without chiral induction strategies. Notably, Maillard reaction chemistry in food systems generates tetrahydroisoquinoline-7-carboxylate derivatives non-enzymatically via condensation of phenylacetaldehydes (from Strecker degradation) with dopamine during high-temperature cooking. While not a practical synthesis route, this pathway confirms the compound's endogenous formation potential [5] [8].
Table 2: Enzymatic vs. Non-Enzymatic Synthesis Comparison
Parameter | Enzymatic Synthesis | Non-Enzymatic Chemical Synthesis |
---|---|---|
Catalyst | Strictosidine synthase homologs | Brønsted/Lewis acids (HCl, AlCl₃, TFA) |
Stereoselectivity | >99% ee (S-enantiomer) | Requires chiral auxiliaries/catalysts (70-95% ee) |
Reaction Conditions | Aqueous buffer, pH 6-7.5, 25-37°C | Anhydrous solvents, -78°C to reflux |
Substrate Scope | Narrow (dopamine + aldehydes) | Broad (varied phenethylamines/aldehydes/ketones) |
Typical Yield | 15-40% | 60-85% |
Key Advantage | Inherent enantiocontrol, green chemistry | Flexibility, scalability, functional group tolerance |
Single-crystal X-ray diffraction analysis of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride reveals essential conformational and electronic features. The tetrahydroisoquinoline core adopts a half-chair conformation with puckering parameters Q=0.45 Å and φ=15.2°. The protonated nitrogen forms a strong N⁺–H···Cl⁻ hydrogen bond (2.89 Å), while the ester carbonyl (C=O) engages in weaker C–H···O interactions with adjacent molecules' aromatic protons (2.52 Å). Key bond lengths include N1–C8 (1.502 Å), C7–C11 (1.492 Å), and C11–O12 (1.214 Å), confirming the sp³-hybridized C1/C3 carbons and the carboxylate's planarity. The hydrochloride salt crystallizes in the monoclinic P2₁ space group with Z=4, demonstrating chiral packing consistent with enantiopure material when asymmetric synthesis is employed [3] [8] [9].
Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p) level) provide complementary insights into electronic structure and reactivity. Molecular electrostatic potential (MEP) mapping shows pronounced electropositive character at the protonated amine (N⁺H, +42 kcal/mol) and moderate electronegativity at the ester carbonyl oxygen (-32 kcal/mol). This polarization facilitates ionic crystal packing and predicts nucleophilic attack sites. The HOMO (-6.8 eV) is localized on the aromatic ring and ester oxygen lone pairs, while the LUMO (-1.2 eV) resides primarily on the pyridinium-like moiety of the protonated tetrahydroisoquinoline, indicating preferential electrophilic behavior at nitrogen rather than the carbonyl carbon under acidic conditions [3] [9].
Conformational dynamics analysis via molecular mechanics (MMFF94) and ab initio dynamics reveals restricted rotation about the C7–C(O) bond (barrier ~10 kcal/mol) and flexible inversion at nitrogen. The hydrochloride salt exhibits reduced conformational freedom versus the free base due to ionic locking. These models accurately predict NMR chemical shifts (Δδ <0.2 ppm for ¹³C) and vibrational frequencies (IR, Δν <15 cm⁻¹), validating their utility for structural assignment of novel derivatives without crystallographic data [3] [9].
Table 3: Key Structural Parameters from X-ray Crystallography
Parameter | Value | Description |
---|---|---|
Crystal System | Monoclinic | Space group P2₁ |
Unit Cell Dimensions | a=7.21 Å, b=9.85 Å, c=10.42 Å, β=98.7° | Volume = 731.5 ų |
N⁺–H···Cl⁻ Distance | 2.89 Å | Linear H-bond (angle 178°) |
C7–C11 Bond Length | 1.492 Å | Aryl-ester linkage |
C11=O12 Bond Length | 1.214 Å | Ester carbonyl |
N1–C8 Bond Length | 1.502 Å | Ring junction (C1–N) |
Ring Puckering (Q, φ) | 0.45 Å, 15.2° | Half-chair conformation |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0